(2E)-2-methyl-3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide
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Overview
Description
(E)-2-METHYL-3-PHENYL-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a propenamide backbone with multiple functional groups, including a phenyl ring, a tetrahydrofuran moiety, and a sulfonyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-METHYL-3-PHENYL-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the phenyl and tetrahydrofuran derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-METHYL-3-PHENYL-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the sulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
(E)-2-METHYL-3-PHENYL-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonyl and amide groups.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of (E)-2-METHYL-3-PHENYL-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amide groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(E)-2-METHYL-3-PHENYL-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for diverse applications and interactions, making it a valuable molecule for research and industrial purposes.
Properties
Molecular Formula |
C21H24N2O4S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
(E)-2-methyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H24N2O4S/c1-16(14-17-6-3-2-4-7-17)21(24)23-18-9-11-20(12-10-18)28(25,26)22-15-19-8-5-13-27-19/h2-4,6-7,9-12,14,19,22H,5,8,13,15H2,1H3,(H,23,24)/b16-14+ |
InChI Key |
DRLCOVALMWDOCS-JQIJEIRASA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Origin of Product |
United States |
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